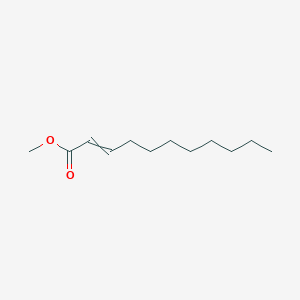

Methyl-undecenoate

Description

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

methyl undec-2-enoate |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h10-11H,3-9H2,1-2H3 |

InChI Key |

FDNCPIRKQFHDBX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CC(=O)OC |

Canonical SMILES |

CCCCCCCCC=CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

methyl undecenoate synthesis from undecanoic acid

An In-depth Technical Guide to the Synthesis of Methyl Undecenoate from Undecanoic Acid

Introduction

Methyl undecenoate, the methyl ester of undecanoic acid, is a significant chemical intermediate in the synthesis of various pharmaceuticals, fragrances, and specialty polymers.[1][2] Its production from undecanoic acid, which can be derived from renewable resources, is a topic of considerable interest. The most prevalent and direct method for this chemical transformation is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][3] This technical guide provides detailed experimental protocols, quantitative data, and process visualizations for the synthesis of methyl undecenoate, tailored for researchers, scientists, and professionals in drug development.

Reaction Principle: Fischer Esterification

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][3] In this process, undecanoic acid is heated with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][3] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.[4][5][6] The nucleophilic oxygen atom of the alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate.[5][6] After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[3][4]

To ensure a high conversion rate, the reaction equilibrium is shifted towards the product side in accordance with Le Châtelier's principle. This is typically achieved by using a large excess of the alcohol (methanol) or by removing the water byproduct as it is formed.[1][5][6] Under optimized conditions, Fischer esterification can achieve high yields, often exceeding 95%.[1]

Caption: Fischer Esterification of Undecanoic Acid.

Comparative Synthesis Methods

While Fischer esterification is the most common method, other techniques exist for the conversion of undecanoic acid to methyl undecenoate. The choice of method often depends on factors like reaction scale, required speed, and safety considerations.

| Derivatization Method | Catalyst/Reagent | Typical Reaction Time | Typical Reaction Temperature | Reported Yield | Key Advantages | Key Disadvantages |

| Fischer Esterification | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | 1 - 10 hours | 60 - 110 °C (Reflux) | Up to 97% | Low-cost reagents, scalable.[7] | Equilibrium reaction requires excess alcohol or water removal; relatively long reaction times.[7] |

| Diazomethane Methylation | Diazomethane (CH₂N₂) | Minutes to a few hours | Room Temperature | ~90-100% | Very fast, high yield, minimal byproducts.[7] | Highly toxic and explosive reagent, requires special handling.[7] |

| Base-Catalyzed Transesterification | Potassium Hydroxide (KOH) in Methanol | 20 - 60 minutes | 50 - 60 °C | High | Rapid reaction at moderate temperatures. | Requires anhydrous conditions; catalyst must be neutralized.[7] |

Experimental Protocol: Fischer Esterification

This section details a standard laboratory procedure for the synthesis of methyl undecenoate from undecanoic acid.

Materials and Reagents

| Reagent/Material | Grade |

| Undecanoic Acid | ≥98% |

| Methanol | Anhydrous, ≥99.8% |

| Sulfuric Acid | Concentrated (95-98%) |

| Diethyl Ether | ACS Grade |

| Sodium Bicarbonate | Saturated Aqueous Solution |

| Anhydrous Sodium Sulfate | Granular |

| Brine (Saturated NaCl) | Aqueous Solution |

| Round-bottom flask | - |

| Reflux condenser | - |

| Heating mantle | - |

| Separatory funnel | - |

| Magnetic stirrer and stir bar | - |

| Rotary evaporator | - |

Synthesis Procedure

-

Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, combine undecanoic acid and an excess of anhydrous methanol. A molar ratio of 10:1 of methanol to undecanoic acid is recommended to drive the reaction towards completion.[1][7]

-

Catalyst Addition : While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight).[1][7]

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65 °C for methanol) using a heating mantle. Continue heating for 1-10 hours.[7] The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

-

Cooling and Methanol Removal : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[1]

-

Extraction : Dissolve the resulting residue in diethyl ether and transfer the solution to a separatory funnel.[1]

-

Neutralization and Washing : Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine to remove residual water and dissolved salts.[1][7]

-

Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.[1][7]

-

Solvent Evaporation : Remove the diethyl ether using a rotary evaporator to yield the crude methyl undecenoate.[1][7]

-

Purification (Optional) : If higher purity is required, the product can be purified by vacuum distillation or column chromatography.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 10-undecenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-undecenoate is an unsaturated fatty acid methyl ester that serves as a versatile and valuable building block in organic synthesis. Derived from the renewable resource castor oil, it is a key intermediate in the production of polymers, fragrances, and specialty chemicals. Its terminal double bond and ester functionality make it amenable to a wide range of chemical transformations, offering a gateway to diverse molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 10-undecenoate, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Chemical and Physical Properties

Methyl 10-undecenoate is a colorless liquid with a characteristic oily or fatty aroma.[1][2] It is soluble in organic solvents such as ethanol (B145695) and ether but insoluble in water.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C12H22O2 | [3] |

| Molecular Weight | 198.30 g/mol | [1] |

| CAS Number | 111-81-9 | [3] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Oily, fatty, slightly fruity | [4] |

| Melting Point | -27.5 °C | [3] |

| Boiling Point | 245-248 °C at 760 mmHg | [1][3] |

| Density | 0.882 - 0.891 g/mL at 20-25 °C | [1][2][5] |

| Refractive Index (n20/D) | 1.436 - 1.442 | [1][5] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Insoluble in water; soluble in ethanol, ether | [3] |

Spectroscopic Data

The identity and purity of methyl 10-undecenoate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.75-5.85 | m | -CH=CH₂ | |

| 4.90-5.05 | m | -CH=CH₂ | |

| 3.67 | s | -OCH₃ | |

| 2.30 | t | -CH₂-COO- | |

| 2.00-2.10 | m | =CH-CH₂- | |

| 1.55-1.65 | m | -CH₂-CH₂-COO- | |

| 1.25-1.40 | m | -(CH₂)₅- |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| 174.3 | C=O | |

| 139.1 | -CH=CH₂ | |

| 114.2 | -CH=CH₂ | |

| 51.4 | -OCH₃ | |

| 34.1 | -CH₂-COO- | |

| 33.8 | =CH-CH₂- | |

| 29.1-29.4 | -(CH₂)₅- | |

| 24.9 | -CH₂-CH₂-COO- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3077 | =C-H stretch (vinyl) |

| 2927, 2855 | C-H stretch (aliphatic) |

| 1743 | C=O stretch (ester) |

| 1641 | C=C stretch (vinyl) |

| 1436 | C-H bend (methyl ester) |

| 991, 909 | =C-H bend (vinyl out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Fragment |

| 198 | [M]⁺ | |

| 167 | [M - OCH₃]⁺ | |

| 124 | 34.50 | |

| 96 | 33.20 | |

| 74 | 93.10 | McLafferty rearrangement product |

| 55 | 99.99 |

Experimental Protocols

Synthesis of Methyl 10-undecenoate via Fischer Esterification

This protocol describes the synthesis of methyl 10-undecenoate from 10-undecenoic acid and methanol (B129727) using an acid catalyst.[1]

Materials:

-

10-Undecenoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 10-undecenoic acid in an excess of methanol (e.g., 10 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 10-undecenoate.

-

Purify the crude product by vacuum distillation.

Caption: Fischer Esterification of 10-Undecenoic Acid.

Acyclic Diene Metathesis (ADMET) Polymerization

Methyl 10-undecenoate can act as a chain-stopper in ADMET polymerization to control the molecular weight of the resulting polymer.[6]

Materials:

-

α,ω-Diene monomer (e.g., 1,13-tetradecadiene)

-

Methyl 10-undecenoate

-

Grubbs' second-generation catalyst

-

Anhydrous toluene

-

Schlenk flask, vacuum line

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the α,ω-diene monomer and a calculated amount of methyl 10-undecenoate (as a chain-stopper) in anhydrous toluene.

-

Add the Grubbs' second-generation catalyst (typically 0.1-1 mol%) to the solution.

-

Heat the reaction mixture to 50-80 °C under vacuum to facilitate the removal of the ethylene (B1197577) byproduct, driving the polymerization forward.

-

Continue the reaction for several hours until the desired molecular weight is achieved. Monitor the reaction by gel permeation chromatography (GPC).

-

Terminate the reaction by exposing the mixture to air or by adding a quenching agent like ethyl vinyl ether.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol.

-

Filter and dry the polymer under vacuum.

Caption: ADMET Polymerization with a Chain-Stopper.

Hydroformylation of Methyl 10-undecenoate

This reaction introduces a formyl group to the alkene, primarily at the terminal position, to produce a bifunctional molecule.

Materials:

-

Methyl 10-undecenoate

-

Rhodium-based catalyst (e.g., Rh(acac)(CO)₂)

-

Phosphine (B1218219) ligand (e.g., SulfoXantphos)

-

Solvent system (e.g., water/1-butanol)[7]

-

Syngas (CO/H₂)

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, prepare a solution of the rhodium catalyst and the phosphine ligand in the chosen solvent system.

-

Add methyl 10-undecenoate to the autoclave.

-

Seal the autoclave and purge with syngas (a 1:1 mixture of CO and H₂).

-

Pressurize the reactor to the desired pressure (e.g., 20 bar) and heat to the reaction temperature (e.g., 140 °C).[7]

-

Stir the reaction mixture for the specified time.

-

After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

-

Extract the product from the reaction mixture using an appropriate organic solvent.

-

Analyze the product mixture by gas chromatography (GC) to determine the conversion and regioselectivity.

Caption: Hydroformylation of Methyl 10-undecenoate.

Conclusion

Methyl 10-undecenoate is a highly versatile and valuable platform chemical with a well-defined set of chemical and physical properties. Its utility in organic synthesis, particularly in polymer chemistry, is significant. The experimental protocols provided herein offer a starting point for the synthesis and functionalization of this important bio-based molecule. The comprehensive data presented in this guide will be a valuable resource for researchers and scientists working in the fields of materials science, organic synthesis, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Selective formation of α,ω-ester amides from the aminocarbonylation of castor oil derived methyl 10-undecenoate and other unsaturated substrates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Natural Occurrence of Methyl Undec-10-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl undec-10-enoate (B1210307) (C12H22O2) is an unsaturated fatty acid methyl ester that has garnered interest in various scientific fields, including flavor and fragrance chemistry, as well as in the development of pharmaceuticals and agrochemicals. Its presence in natural sources, particularly in the essential oils of certain plants, makes it a subject of investigation for its potential biological activities and as a renewable chemical feedstock. This technical guide provides a comprehensive overview of the natural occurrence of methyl undec-10-enoate, detailed experimental protocols for its analysis, and a discussion of its proposed biosynthetic pathway.

Natural Occurrence

Methyl undec-10-enoate has been reported as a volatile constituent in the essential oil of yarrow (Achillea millefolium)[1]. However, the chemical composition of Achillea millefolium essential oil is known to be highly variable, with significant differences observed depending on the geographical origin, harvest time, and the specific plant part analyzed[2][3][4][5][6]. While Achillea millefolium is a cited source, the concentration of methyl undec-10-enoate within its essential oil is not consistently reported as a major component, and quantitative data in the scientific literature is scarce. The variability in composition underscores the importance of robust analytical methods for the identification and quantification of this compound in natural extracts.

Table 1: Reported Natural Sources of Methyl Undec-10-enoate and Related Compounds

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Achillea millefolium (Yarrow) | Flowers, Leaves | Methyl undec-10-enoate | Not consistently quantified | [1] |

| Ricinus communis (Castor Bean) | Seed Oil | 10-Undecenoic acid (precursor) | Derived via pyrolysis of ricinoleic acid |

Experimental Protocols

The analysis of methyl undec-10-enoate from plant matrices typically involves extraction of the volatile and semi-volatile compounds followed by chromatographic separation and mass spectrometric identification. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for this purpose[7][8].

Extraction of Volatile Compounds

Two primary methods for the extraction of methyl undec-10-enoate from plant material are Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction.

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds from a sample's headspace[9][10][11][12].

-

Sample Preparation: A known weight of fresh or dried plant material (e.g., 1-5 g of flowers or leaves) is placed in a sealed headspace vial.

-

Adsorption: An SPME fiber, commonly coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace above the sample[12]. The vial is typically incubated at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 30-60 minutes) to facilitate the volatilization of compounds and their adsorption onto the fiber[13].

-

Desorption: The fiber is then retracted and inserted into the hot injection port of a gas chromatograph for thermal desorption of the analytes onto the GC column.

Solvent extraction is a classical method suitable for a broader range of compounds, including less volatile ones.

-

Sample Preparation: A known quantity of dried and ground plant material (e.g., 10-20 g) is used.

-

Extraction: The sample is extracted with a suitable organic solvent such as hexane, dichloromethane, or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v)[14]. Methods like Soxhlet extraction, ultrasonication, or simple maceration can be employed.

-

Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under a gentle stream of nitrogen or using a rotary evaporator to a final known volume.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of fatty acid methyl esters.

-

Injector: A split/splitless injector is used, with a typical temperature of 250°C.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds. A representative program could be: initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 5°C/minute, and held for 5 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Range: A scan range of m/z 40-400 is typically used.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries such as NIST and Wiley.

-

-

Quantification: For quantitative analysis, a calibration curve is generated using certified reference standards of methyl undec-10-enoate. An internal standard (e.g., methyl dodecanoate) is often added to the sample before extraction to improve accuracy and precision[15].

Biosynthesis of Methyl Undec-10-enoate

The precise biosynthetic pathway for methyl undec-10-enoate in plants has not been fully elucidated. However, it is proposed to follow the general principles of fatty acid biosynthesis, with modifications to produce a medium-chain unsaturated fatty acid, followed by esterification[16][17][18].

The biosynthesis of fatty acids in plants occurs in the plastids. The process begins with acetyl-CoA and involves a series of condensation reactions with malonyl-ACP, catalyzed by the fatty acid synthase (FAS) complex, to elongate the carbon chain by two carbons in each cycle[16][17]. The production of medium-chain fatty acids, such as the C11 precursor to methyl undec-10-enoate, likely involves a specialized thioesterase that terminates the fatty acid elongation at a shorter chain length than the more common C16 and C18 fatty acids.

Following the synthesis of the C11 fatty acid backbone, a desaturase enzyme would introduce a double bond at the terminal position to form 10-undecenoic acid. This unsaturated fatty acid is then transported to the cytoplasm where it can be esterified. The final step is the methylation of the carboxyl group of 10-undecenoic acid to form methyl undec-10-enoate. This reaction is likely catalyzed by a fatty acid methyltransferase (FAMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor[19].

Visualizations

References

- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. wjarr.com [wjarr.com]

- 5. cropj.com [cropj.com]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 15. benchchem.com [benchchem.com]

- 16. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aocs.org [aocs.org]

- 18. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 19. Fatty-acid O-methyltransferase - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Methyl Undecenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl undecenoate, an unsaturated fatty acid ester. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and outlines the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl undecenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.81 | ddt | 1H | =CH- |

| 4.98 | m | 2H | =CH₂ |

| 3.67 | s | 3H | -OCH₃ |

| 2.29-2.30 | t | 2H | -CH₂-C=O |

| 2.02 | m | 2H | -CH₂-CH= |

| 1.61-1.62 | quintet | 2H | -CH₂-CH₂-C=O |

| 1.26-1.28 | m | 8H | -(CH₂)₄- |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 174.3 | C=O |

| 139.2 | =CH- |

| 114.1 | =CH₂ |

| 51.4 | -OCH₃ |

| 34.1 | -CH₂-C=O |

| 33.8 | -CH₂-CH= |

| 29.1-29.4 | -(CH₂)n- |

| 28.9 | -(CH₂)n- |

| 24.9 | -CH₂-CH₂-C=O |

Infrared (IR) Spectroscopy

The IR spectrum of methyl undecenoate displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Description |

| 3076 | =C-H stretch |

| 2924 | C-H stretch (asymmetric) |

| 2852 | C-H stretch (symmetric) |

| 1737-1750 | C=O stretch (ester) |

| 1641 | C=C stretch |

| 1465 | C-H bend |

| 1170 | C-O stretch |

| 910 | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of methyl undecenoate provides information about its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular ion) |

| 167 | [M - OCH₃]⁺ |

| 124 | |

| 96 | |

| 87 | |

| 83 | |

| 74 | |

| 69 | |

| 55 |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

-

Sample Preparation : A small amount of methyl undecenoate is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.[1]

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.[1]

-

¹H NMR Acquisition : The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.[1] The magnetic field is shimmed to achieve optimal homogeneity.[1] A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.[1] Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. Key acquisition parameters include a spectral width of approximately 220 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.[1]

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation : As methyl undecenoate is a liquid at room temperature, a neat sample is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.[1]

-

Acquisition : A background spectrum of the clean salt plates is recorded. The sample is placed in the spectrometer's sample compartment. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove atmospheric and instrument-related absorptions.[1]

Mass Spectrometry (MS)

-

Sample Preparation : For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the methyl undecenoate sample is typically diluted in a volatile organic solvent like hexane (B92381) or ethyl acetate.

-

Instrumentation : A GC-MS system is commonly employed. The gas chromatograph separates the components of the sample before they enter the mass spectrometer.

-

Acquisition : The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas (e.g., helium). The column separates compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), and the resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Processing : The resulting mass spectrum shows the relative abundance of ions at different m/z values, which helps in determining the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like methyl undecenoate.

Caption: Workflow for Spectroscopic Analysis.

References

The Biological Activity of Unsaturated Fatty Acid Esters: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Unsaturated fatty acid esters, a diverse class of lipid molecules, have garnered significant attention in biomedical research for their broad spectrum of biological activities. These activities range from potent anti-inflammatory and cytotoxic effects to the modulation of key signaling pathways involved in metabolism and cellular homeostasis. This technical guide provides an in-depth overview of the core biological activities of unsaturated fatty acid esters, with a focus on their mechanisms of action, relevant signaling cascades, and the experimental methodologies used to assess their efficacy. Detailed experimental protocols for key assays are provided to facilitate reproducible research in this dynamic field. Furthermore, quantitative data on the bioactivity of various esters are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the subject matter. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from or targeting the pathways of unsaturated fatty acid esters.

Introduction

Unsaturated fatty acids (UFAs) and their esterified forms are integral components of cellular membranes and serve as precursors for a variety of signaling molecules.[1] Their biological effects are multifaceted, influencing processes such as inflammation, cell proliferation, and apoptosis.[2][3] The esterification of UFAs can modify their bioavailability, stability, and cellular uptake, thereby influencing their therapeutic potential.[4] This guide delves into the anti-inflammatory and cytotoxic properties of unsaturated fatty acid esters, exploring the underlying molecular mechanisms and providing the necessary tools for their investigation.

Anti-inflammatory Activity

Unsaturated fatty acid esters exhibit significant anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways and the production of pro-inflammatory mediators.

Mechanisms of Anti-inflammatory Action

2.1.1. Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[5] Ozonated ethyl ester of α-linolenic acid (zLnEE) has been shown to inhibit TNF-α-stimulated NF-κB activation.[5] This inhibition prevents the transcription of various pro-inflammatory genes, including those encoding cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

2.1.2. Activation of the Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[5] The ozonide structure of zLnEE is suggested to activate the Nrf2-Keap1 pathway, leading to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory effects.[5]

2.1.3. Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism and inflammation.[6] Unsaturated fatty acids and their derivatives can act as agonists for PPARs, particularly PPARα and PPARγ.[6][7] Activation of PPARs can suppress the production of pro-inflammatory cytokines.[2]

2.1.4. Activation of G-protein Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain unsaturated fatty acids, including omega-3 fatty acids.[8][9] Activation of GPR120 by unsaturated fatty acids can mediate potent anti-inflammatory effects by inhibiting Toll-like receptor (TLR) and TNF-α inflammatory signaling pathways.[10] This is achieved through a β-arrestin 2-dependent mechanism that sequesters TAB1, a key component in the activation of downstream inflammatory kinases.[8]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of unsaturated fatty acid esters can be quantified by measuring their ability to inhibit the production of inflammatory mediators.

| Ester/Fatty Acid | Assay | Cell Line | IC50/EC50 | Reference |

| 13-hydroxy linoleic acid (13-HLA) | IL-6 Secretion | RAW 264.7 | ~100 µM | [11] |

| Linoleic Acid | IL-6 Secretion | RAW 264.7 | ~100 µM | [11] |

| 13-linoleic acid ester of 13-hydroxy linoleic acid (13-LAHLA) | IL-6 Secretion | RAW 264.7 | <10 µM | [11] |

| Ethyl Linoleate | Pro-inflammatory cytokine production | RAW264.7 | 1-20 µM | [4] |

| Glycolipid & Phospholipid extracts | Platelet Aggregation (PAF or Thrombin induced) | Human Platelets | ~60-110 µg/mL | [12] |

| all-(Z)-5-thia-8,11,14,17-eicosatetraenoic acid | COX-2 Inhibition | - | 3.9 µM | [13] |

| Eicosapentaenoic acid (EPA) | COX-2 Inhibition | - | ~10 µM | [13] |

| Docosahexaenoic acid (DHA) | COX-2 Inhibition | - | ~20 µM | [13] |

| α-Linolenic acid (α-LNA) | COX-2 Inhibition | - | ~30 µM | [13] |

| Linoleic acid (LA) | COX-2 Inhibition | - | ~100 µM | [13] |

| GW2331 (synthetic) | PPARα (human) Activation | CV-1 | 50 nM | [3] |

| GW2331 (synthetic) | PPARα (mouse) Activation | CV-1 | 10 nM | [3] |

| GW2331 (synthetic) | PPARγ (human) Activation | CV-1 | 360 nM | [3] |

| GW2331 (synthetic) | PPARγ (mouse) Activation | CV-1 | 200 nM | [3] |

| Nitro-fatty acids | PPARγ Activation | - | low nM range | [12] |

Cytotoxic Activity

Several unsaturated fatty acid esters have demonstrated selective cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.

Mechanisms of Cytotoxic Action

The precise mechanisms underlying the cytotoxic effects of unsaturated fatty acid esters are still under investigation, but several hypotheses have been proposed, including the induction of apoptosis and the generation of reactive oxygen species (ROS). Some derivatives of docosahexaenoic acid (DHA) and linoleic acid (LA) have been shown to induce apoptosis in breast cancer cells.[3]

Quantitative Assessment of Cytotoxic Activity

The cytotoxic potential of unsaturated fatty acid esters is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various cancer cell lines.

| Ester/Derivative | Cell Line | IC50/EC50 | Reference | | :--- | :--- | :--- | :--- | :--- | | Docosahexaenoic acid amide derivative (D3) | MCF-7 | 15.96 ± 2.89 µM |[7] | | Linoleic acid amide derivative (L7) | MCF-7 | 19.2 ± 2.93 µM |[7] | | Linoleic acid amide derivative (L3) | MCF-7 | 24.64 ± 1.81 µM |[7] | | Lupeol tricosanoate (B1255869) | MCF-7 | 9.4 µg/mL |[2] | | Lupeol tricosanoate | HT-29 | 6.85 µg/mL |[2] | | Lupeol tricosanoate | HepG2 | 12.74 µg/mL |[2] | | Butyric acid ester of Betulinic Acid Liposome (But-BA-Lip) | HT-29 | 30.57 µM |[2] | | Butyric acid ester of Betulinic Acid Liposome (But-BA-Lip) | NCI-H460 | 30.74 µM |[2] | | Ethyl acetate (B1210297) fraction of Scopalina ruetzleri | U87 (human glioma) | < 20 µg/ml |[14] | | Ethyl acetate fraction of Scopalina ruetzleri | SH-SY5Y (neuroblastoma) | < 20 µg/ml |[14] |

Signaling Pathways and Visualizations

The biological activities of unsaturated fatty acid esters are mediated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate key pathways.

References

- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. intracellular calcium assay [protocols.io]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methyl Undecenoate: A Comprehensive Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl undecenoate, and its unsaturated counterpart methyl 10-undecenoate, are versatile long-chain fatty acid esters derived from renewable resources like castor oil.[1] While traditionally utilized in the fragrance, flavor, and polymer industries, their unique chemical properties make them valuable reagents in various biochemical and biomedical research applications.[2][3] This technical guide provides an in-depth overview of methyl undecenoate as a biochemical reagent, focusing on its synthesis, derivatization for bio-conjugation, potential biological activities, and its application as an analytical standard. This document includes detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows to support researchers in their experimental design and execution.

Synthesis of Methyl Undecenoate and Derivatives

The most common and straightforward method for synthesizing methyl undecenoate is through the Fischer esterification of undecanoic acid. For applications requiring a terminal functional group for conjugation, methyl 10-undecenoate, derived from 10-undecenoic acid, is the starting material of choice.

Fischer Esterification of Undecanoic Acid

This acid-catalyzed esterification is a high-yielding and scalable method for producing methyl undecanoate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine undecanoic acid with an excess of anhydrous methanol (B129727) (typically a 10:1 molar ratio of methanol to carboxylic acid).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the undecanoic acid) to the stirring mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (around 65°C) and maintain for 2-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the mixture to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction and Neutralization: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude methyl undecanoate.

-

Purification (Optional): The product can be further purified by vacuum distillation or column chromatography.

Application in "Click Chemistry" and Bioconjugation

The terminal double bond of methyl 10-undecenoate serves as a versatile handle for chemical modifications, enabling its use in "click chemistry" reactions for bioconjugation and material science. A prominent example is the thiol-ene reaction.[4]

Functionalization via Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a highly efficient and often radical-initiated reaction between a thiol and an alkene, forming a thioether linkage.[5] This reaction can be used to append various functionalities to the undecenoate backbone, such as reporter molecules, crosslinkers, or other bioactive compounds.[4][5]

Experimental Protocol: Thiol-Ene Reaction for the Synthesis of a Dithiol-Functionalized Undecenoate Derivative

This protocol describes the functionalization of methyl 10-undecenoate with a dithiol, a precursor for further polymerization or crosslinking applications.[6]

-

Reactant Preparation: In a suitable reaction vessel, dissolve methyl 10-undecenoate and a dithiol (e.g., 1,2-ethanedithiol) in an appropriate solvent like tetrahydrofuran (B95107) (THF).

-

Initiator Addition: Add a radical initiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) for photochemical initiation or azobisisobutyronitrile (AIBN) for thermal initiation.

-

Reaction Initiation:

-

Photochemical: Irradiate the mixture with UV light (e.g., 360 nm) at room temperature.

-

Thermal: Heat the mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN).

-

-

Monitoring: Follow the reaction progress by monitoring the disappearance of the alkene protons of methyl 10-undecenoate using ¹H NMR spectroscopy.

-

Purification: Upon completion, remove the solvent under reduced pressure. The resulting functionalized product can be purified using column chromatography.

Biological Activity and Signaling Pathways

While extensive data on the biological activities of methyl undecenoate itself is limited, studies on related fatty acids, particularly unsaturated fatty acids, suggest potential roles in modulating inflammatory pathways. Several fatty acids have been shown to influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[7][8]

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical signaling cascade involved in the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some unsaturated fatty acids are reported to inhibit this pathway by preventing the phosphorylation of IκB.[7]

Antimicrobial and Antifungal Activity

Undecylenic acid, the parent carboxylic acid of methyl 10-undecenoate, is well-known for its antifungal properties.[9] While data for the methyl ester is less abundant, it is expected to exhibit some level of antimicrobial and antifungal activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the MIC of a compound against a microbial strain.

-

Preparation of Test Compound: Prepare a stock solution of methyl undecenoate in a suitable solvent (e.g., DMSO). Make serial dilutions in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data

The following tables summarize available quantitative data for methyl undecenoate and its derivatives.

Table 1: Physicochemical Properties of Methyl 10-undecenoate

| Property | Value | Reference(s) |

| CAS Number | 111-81-9 | [10] |

| Molecular Formula | C₁₂H₂₂O₂ | [10] |

| Molecular Weight | 198.30 g/mol | |

| Boiling Point | 245 °C | |

| Density | 0.882 g/mL at 25 °C |

Table 2: Biological Activity Data for Methyl 10-undecenoate and Derivatives

| Compound | Assay | Organism/Cell Line | Endpoint | Value | Reference(s) |

| Methyl 10-undecenoate | Larvicidal Assay | Aedes aegypti larvae | LC₅₀ | 55 ppm | [9] |

| Methyl 10-undecenoate | Larvicidal Assay | Aedes aegypti larvae | LC₉₀ | 113 ppm | [9] |

| Undecylenic Acid | Antifungal Susceptibility | Candida albicans | MIC | 0.0125% (w/w) | [11] |

| Sulfated derivative of methyl (11-methyl valinyl-10 hydroxy) undecenoate | Cytotoxicity Assay | DU145 (Prostate Cancer) | IC₅₀ | Moderate activity reported | [1] |

| Sulfated derivative of methyl (11-methyl tyrosinyl-10 hydroxy) undecenoate | Cytotoxicity Assay | DU145 (Prostate Cancer) | IC₅₀ | Moderate activity reported | [1] |

Conclusion

Methyl undecenoate and its unsaturated analog, methyl 10-undecenoate, are more than just industrial commodities; they are versatile biochemical reagents with a range of applications in research and development. From serving as a crucial internal standard in lipidomics to being a modifiable scaffold for "click chemistry" and bioconjugation, their utility is significant. While further research is needed to fully elucidate the direct biological activities of methyl undecenoate, particularly its interaction with signaling pathways like NF-κB, the existing data on related compounds provides a strong rationale for its continued investigation as a potential bioactive molecule. The protocols and data presented in this guide offer a solid foundation for researchers to explore and expand the biochemical applications of this valuable and renewable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Human Metabolome Database: Showing metabocard for Methyl 10-undecenoate (HMDB0029585) [hmdb.ca]

- 4. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impairment of NFkappaB activity by unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 10-undecenoate | C12H22O2 | CID 8138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Methyl Undecylenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl undecylenate, systematically known as methyl 10-undecenoate, is an unsaturated fatty acid methyl ester with the chemical formula C₁₂H₂₂O₂. Its molecular weight is approximately 198.30 g/mol .[1] This compound is a colorless liquid characterized by a distinctive odor and sees use in diverse applications, including as a flavoring agent, within fragrance formulations, and as a pivotal chemical intermediate for synthesizing other compounds. A profound understanding of its physical properties is paramount for ensuring its safe handling, optimizing its various applications, and pioneering the development of novel products. This guide offers a detailed examination of the key physical properties of methyl undecylenate, with a particular focus on its boiling and flash points, and delineates the standardized methodologies for their accurate determination.

Physical Properties of Methyl Undecylenate

The physical characteristics of methyl undecylenate have been documented across various scientific sources. The table below provides a consolidated summary of these properties to facilitate straightforward comparison.

| Property | Value | Source(s) |

| Boiling Point | 245-248 °C at 760 mmHg | [1][2] |

| 245 °C | [3][4] | |

| 247-248 °C at 760 mmHg | [5] | |

| 248 °C | [6][7] | |

| 159-160 °C at 50 mmHg | [2][5] | |

| 253.5-259.06 °C at 1013 hPa | [8] | |

| Flash Point | > 200 °F (> 93.33 °C) (Tag Closed Cup) | [2][9] |

| 239.0 °F (115 °C) (Closed Cup) | [4][10] | |

| Melting Point | -27.5 °C | [6] |

| -26.4 to -21.1 °C | [8] | |

| Density | 0.885-0.891 g/cm³ at 20 °C | [1] |

| 0.882 g/mL at 25 °C | [3][4] | |

| 0.879-0.889 g/cm³ at 25 °C | [2][5] | |

| 0.885 g/cm³ at 20 °C | [8] | |

| Refractive Index | 1.436-1.442 at 20 °C | [1] |

| 1.437 at 20 °C | [3][4] | |

| 1.425-1.445 at 20 °C | [2] | |

| Molecular Weight | 198.30 g/mol | [1] |

Experimental Protocols

To ensure the accuracy, reliability, and reproducibility of physical property data, standardized experimental protocols are employed. The following sections detail the methodologies for determining the boiling and flash points of chemical substances like methyl undecylenate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure is equal to the pressure of the gas above it. Several internationally recognized methods are utilized for its determination.

OECD Guideline 103: Boiling Point

This guideline outlines several accepted methods for determining the boiling point of chemical substances.[3][5][6] Key methods include:

-

Ebulliometer Method: This technique uses a specialized apparatus called an ebulliometer to measure the boiling point of a liquid with high precision under equilibrium conditions.

-

Dynamic Method: This method involves measuring the vapor pressure of the substance across a range of temperatures. The boiling point is then determined as the temperature at which the vapor pressure reaches the standard atmospheric pressure (101.325 kPa).

-

Distillation Method: In this common method, the substance is distilled, and the temperature of the vapor is recorded as the boiling point. This is particularly useful for determining the boiling range of mixtures.[7]

-

Siwoloboff Method: This micro-method requires only a small sample volume. The sample is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is identified as the boiling point.[11]

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These are thermal analysis techniques that can precisely determine the temperature of the endothermic phase transition from liquid to gas.

General Procedure (Distillation Method):

-

A measured volume of the liquid is introduced into a distillation flask, along with boiling chips to ensure smooth boiling.

-

The flask is connected to a condenser, a collection vessel, and a calibrated thermometer positioned to measure the temperature of the vapor phase.

-

The flask is gently heated, causing the liquid to boil and its vapor to rise and enter the condenser.

-

The temperature at which the vapor is in equilibrium with the boiling liquid is recorded as the boiling point. The ambient atmospheric pressure is also documented, and the boiling point is corrected to standard pressure if necessary.

Determination of Flash Point

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture with air. This property is a critical indicator of the fire hazard associated with a chemical.

ASTM D3278: Standard Test Methods for Flash Point of Liquids by Small Scale Closed-Cup Apparatus

This standard provides a method for determining the flash point of liquids using a small-scale closed-cup tester, which is suitable for a range of materials.[2][8][10][12]

Procedure (Method B - Finite Flash Point):

-

The test specimen is placed into the sample cup of the apparatus.

-

The cup is then heated at a slow, constant rate.

-

At specified temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite.

ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester

This method is often used for liquids with higher viscosities or those that may form a surface film.[9][13]

Procedure:

-

The sample is poured into the test cup of the Pensky-Martens apparatus.

-

The sample is heated at a controlled rate while being continuously stirred.

-

At predetermined temperature intervals, the stirring is paused, and a test flame is lowered into the vapor space.

-

The flash point is recorded as the lowest temperature at which a distinct flash is observed.

Visualization of Experimental Workflow

The following diagram provides a logical workflow for the experimental determination of the physical properties of a chemical substance such as methyl undecylenate.

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. oecd.org [oecd.org]

- 4. qualtechproductsindustry.com [qualtechproductsindustry.com]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. vernier.com [vernier.com]

- 8. intertekinform.com [intertekinform.com]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. store.astm.org [store.astm.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. pentyllabs.com [pentyllabs.com]

Solubility Profile of Methyl Undecenoate in Organic Solvents: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-undecenoate (CAS No. 111-81-9) is an unsaturated fatty acid methyl ester (FAME) derived from 10-undecenoic acid.[1] Its structure consists of a long, eleven-carbon aliphatic chain with a terminal double bond and a polar methyl ester group. This bifunctional nature makes it a valuable chemical intermediate in a multitude of applications, including the synthesis of polymers, organo-modified silicones, and aromatic chemicals for the fragrance industry.[2] It also serves as a precursor for derivatives with anti-fungal properties used in personal care and pharmaceutical formulations.[3]

A comprehensive understanding of the solubility of methyl undecenoate in various organic solvents is paramount for its effective use. Solubility data informs process design, reaction conditions, purification strategies, and the formulation of final products. This guide provides a detailed overview of the known solubility characteristics of methyl undecenoate, outlines a standard experimental protocol for solubility determination, and presents logical workflows relevant to its application.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. Methyl undecenoate is a colorless to light yellow liquid with a characteristic oily or fatty aroma.[1][2][4] Its significant nonpolar carbon chain dictates its lipophilic nature.

Table 1: Physicochemical Properties of Methyl 10-undecenoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1][5] |

| Appearance | Colorless to light yellow, clear liquid | [1][2][4] |

| Boiling Point | 245-248 °C at 760 mmHg | [1][5][6] |

| Melting Point | -27.5 °C | [6] |

| Density | 0.882 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.437 | [5] |

| LogP (o/w) | 4.453 - 5.3 |[4][6] |

Solubility Profile

Table 2: Solubility Data for Methyl 10-undecenoate

| Solvent Class | Solvent | Solubility | Temperature (°C) | Quantitative Value | Reference |

|---|---|---|---|---|---|

| Polar Protic | Water | Insoluble / Slightly Soluble | 20 | 794 µg/L | [4] |

| Water | Slightly Soluble | 25 | 4.709 mg/L (est.) | [6] | |

| Ethanol | Soluble | Not Specified | Data Not Available | [1] | |

| Propylene (B89431) Glycol | Soluble | Not Specified | Data Not Available | [6] | |

| Nonpolar / Lipophilic | Paraffin Oil | Soluble | Not Specified | Data Not Available | [6] |

| | General Oils | Soluble | Not Specified | Data Not Available | |

The diagram below illustrates the relationship between the molecular structure of methyl undecenoate and its solubility characteristics.

Experimental Protocol: Solubility Determination

The solubility of methyl undecenoate can be accurately determined using the static equilibrium (or "shake-flask") method, a gold standard for solubility measurement.[8][9] This is followed by quantitative analysis of the saturated solution, for which Gas Chromatography with Flame Ionization Detection (GC-FID) is highly suitable for FAMEs.[10][11]

4.1 Materials and Equipment

-

Solute: Methyl 10-undecenoate (≥96% purity)

-

Solvents: High-purity organic solvents of interest

-

Equipment: Analytical balance, glass vials with PTFE-lined screw caps, isothermal shaker bath or incubator, volumetric flasks, gas-tight syringes, centrifuge, Gas Chromatograph with FID.

-

Internal Standard (IS): A stable compound not present in the sample, with a different retention time (e.g., methyl heptadecanoate).

4.2 Procedure: Static Equilibrium Method

-

Preparation: Add an excess amount of methyl undecenoate to a series of glass vials containing a known volume (e.g., 5 mL) of the desired organic solvent. An excess is critical to ensure a saturated solution is achieved.[9][12]

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent.

-

Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for several hours to permit the undissolved solute to settle.[9] If necessary, centrifuge the vials at the same temperature to ensure complete separation of the excess methyl undecenoate.

-

Sample Extraction: Carefully extract a known aliquot of the clear, supernatant (saturated solution) using a pre-warmed syringe to avoid precipitation.

-

Dilution: Immediately dilute the aliquot with a known volume of the same solvent in a volumetric flask to bring the concentration within the calibrated range of the analytical instrument. Add a precise amount of the internal standard solution during this step.

4.3 Procedure: Quantitative Analysis by GC-FID

-

Calibration: Prepare a series of calibration standards of methyl undecenoate in the solvent of interest, each containing the same concentration of the internal standard. Analyze these standards by GC-FID to generate a calibration curve (peak area ratio of analyte to IS vs. concentration).

-

Sample Analysis: Inject the diluted sample from step 4.2.5 into the GC system.[10]

-

Calculation: Determine the concentration of methyl undecenoate in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

The following diagram outlines the experimental workflow for this protocol.

Conclusion

Methyl 10-undecenoate is a lipophilic compound that exhibits high solubility in common nonpolar and moderately polar organic solvents like ethanol, oils, and propylene glycol, while being poorly soluble in water.[1][6] This solubility profile is a direct consequence of its long hydrocarbon chain. For applications requiring precise concentrations, the static equilibrium method followed by GC-FID analysis provides a robust and accurate means of determining its solubility in specific solvent systems. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals working with this versatile chemical intermediate.

References

- 1. Methyl 10-undecenoate | C12H22O2 | CID 8138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 10-UNDECENOATE | 111-81-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. METHYL 10-UNDECENOATE CAS#: 111-81-9 [m.chemicalbook.com]

- 5. 10-十一烯酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. methyl 10-undecenoate, 111-81-9 [thegoodscentscompany.com]

- 7. Methyl 9-undecenoate | C12H22O2 | CID 6435903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Identification of Methyl Ester Content from Waste Cooking Oil Using Gas Chromatographic Method | Scientific.Net [scientific.net]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

An In-depth Technical Guide to Methyl Undecenoate for Researchers and Drug Development Professionals

Methyl undecenoate, an unsaturated fatty acid methyl ester, is a versatile chemical compound with applications ranging from polymer synthesis to fragrance formulation. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on the isomers most relevant to scientific research and industrial use.

Understanding the Isomers of Methyl Undecenoate

It is crucial to distinguish between the different isomers of methyl undecenoate, which are defined by the position of the carbon-carbon double bond. The most frequently cited and commercially significant isomer is methyl 10-undecenoate . Another notable isomer is methyl 9-undecenoate . The saturated counterpart, methyl undecanoate, lacks a double bond and possesses distinct chemical properties.

Isomer Differentiation

Caption: Logical relationship between common isomers of methyl undecenoate and its saturated analog.

Physicochemical Properties

The properties of methyl undecenoate vary slightly between its isomers. The following tables summarize the key physicochemical data for methyl 10-undecenoate and methyl 9-undecenoate.

Table 1: Physicochemical Properties of Methyl 10-Undecenoate

| Property | Value | References |

| CAS Number | 111-81-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3][4] |

| Molecular Weight | 198.30 g/mol | [1][2][4] |

| Appearance | Colorless liquid | |

| Boiling Point | 245 °C | [6] |

| Density | 0.882 g/mL at 25 °C | |

| Refractive Index | n20/D 1.437 | |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| Synonyms | Methyl 10-undecylenate, 10-Undecenoic acid methyl ester | [1][2][3] |

Table 2: Physicochemical Properties of Methyl 9-Undecenoate

| Property | Value | References |

| CAS Number | 5760-50-9 | [7] |

| Molecular Formula | C₁₂H₂₂O₂ | [7] |

| Molecular Weight | 198.30 g/mol | [7] |

| IUPAC Name | methyl (E)-undec-9-enoate | [7] |

| Synonyms | Methyl 9-undecylenate | [7] |

Experimental Protocols: Synthesis of Methyl 10-Undecenoate

Methyl 10-undecenoate is typically synthesized via the esterification of 10-undecenoic acid with methanol (B129727). A common laboratory-scale procedure is outlined below.

General Esterification Workflow

Caption: A typical experimental workflow for the synthesis of methyl 10-undecenoate via acid-catalyzed esterification.

Detailed Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10-undecenoic acid and an excess of methanol (typically 3-5 equivalents).

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (B86663) and filter to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by distillation under reduced pressure to obtain pure methyl 10-undecenoate.

Applications in Research and Drug Development

Methyl 10-undecenoate serves as a valuable building block in organic synthesis due to its terminal double bond and ester functionality.

-

Polymer Chemistry: The terminal alkene can be polymerized or used in copolymerizations to introduce specific functionalities into polymer backbones.

-

Fine Chemical Synthesis: It is a precursor for the synthesis of various fine chemicals, including fragrances, flavorings, and surfactants.[5]

-

Pharmaceutical Intermediates: The double bond can be functionalized through various reactions (e.g., epoxidation, hydroformylation, metathesis) to create complex molecules that may serve as intermediates in drug synthesis.

-

Anti-Odor Formulations: It can be incorporated into formulations for its anti-odor properties.[5]

Biological Activity and Signaling Pathways

While methyl 10-undecenoate itself is not typically a signaling molecule, its parent compound, 10-undecenoic acid (undecylenic acid), is known for its antifungal properties. The ester, methyl 10-undecenoate, can serve as a prodrug or precursor that may be hydrolyzed in vivo to release the active undecylenic acid.

Potential Pathway Interaction

Caption: Postulated mechanism of action for the antifungal activity of methyl 10-undecenoate via hydrolysis to 10-undecenoic acid.

Safety and Handling

Methyl 10-undecenoate is a combustible liquid and should be handled with appropriate safety precautions.

-

Hazards: May be harmful if swallowed or inhaled.[6] It can cause irritation to the eyes and respiratory system.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Storage: Store in a cool, well-ventilated area away from sources of ignition.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

This technical guide provides a foundational understanding of methyl undecenoate for researchers and professionals in drug development. For specific applications, further investigation into the detailed reactivity and biological properties of the specific isomer of interest is recommended.

References

- 1. 10-ウンデシレン酸メチル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 10-Undecenoic acid, methyl ester [webbook.nist.gov]

- 3. larodan.com [larodan.com]

- 4. Methyl 10-undecenoate | C12H22O2 | CID 8138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl 10-undecenoate, 111-81-9 [thegoodscentscompany.com]

- 6. Methyl 10-undecenoate | 111-81-9 | FM71124 | Biosynth [biosynth.com]

- 7. Methyl 9-undecenoate | C12H22O2 | CID 6435903 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl Undecenoate: A Comprehensive Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Methyl undecenoate, a bio-based unsaturated fatty acid ester derived from castor oil, is a versatile building block with a growing number of applications across diverse industries. Its unique bifunctional nature, possessing both a terminal double bond and a methyl ester group, allows for a wide range of chemical modifications, making it a valuable precursor for polymers, fragrances, cosmetics, pharmaceuticals, and agrochemicals. This technical guide provides an in-depth review of the core applications of methyl undecenoate, including detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.

Polymer Synthesis

Methyl undecenoate is a key monomer in the synthesis of various polymers, including polyesters, polyamides, and specialty elastomers. Its terminal double bond is amenable to polymerization techniques such as Acyclic Diene Metathesis (ADMET), while the ester group can be readily transformed for polycondensation reactions.

Polyesters and Poly(ester-amide)s via Polycondensation

Methyl undecenoate can be converted into α,ω-diols, which are then used in polycondensation reactions with bio-based diesters to produce a range of polyesters and poly(ester-amide)s.[1] The properties of the resulting polymers can be tailored by incorporating amide functionalities into the polymer backbone, leading to semi-crystalline materials with enhanced thermal and mechanical properties.[1]

Table 1: Thermal and Mechanical Properties of Polyesters and Poly(ester-amide)s Derived from Methyl Undecenoate [1]

| Polymer Type | Diol Structure | Young's Modulus (MPa) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td 5%) (°C) |

| Polyester | Ester-diol | 83 | Amorphous | 330 |

| Poly(ester-amide) | Amide-diol | 363 | 127 | 350 |

Experimental Protocol: Synthesis of Polyesters from Diols Derived from Methyl 10-undecenoate [2]

-

Materials: Diol derived from methyl 10-undecenoate, bio-based methyl diester (e.g., dimethyl succinate), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst, Schlenk flask, high-vacuum line.

-

Procedure:

-

Combine the diol and the methyl diester in the desired stoichiometric ratio in a Schlenk flask.

-

Add the TBD catalyst (typically 0.1-1 mol%).

-

Heat the mixture under vacuum in a step-wise manner (e.g., 1 hour at 150°C, 1 hour at 180°C, and 2 hours at 200°C).

-

Maintain a high vacuum (<0.1 mbar) during the final stage of the reaction to drive the polymerization to completion.

-

Cool the reaction mixture to room temperature to obtain the polyester.

-

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 10-undecenoate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-undecenoate, a bio-based monomer derived from castor oil, is a versatile building block for the synthesis of a variety of polymers.[1][2] Its terminal double bond and ester functionality allow for its participation in several polymerization reactions, including Acyclic Diene Metathesis (ADMET) and as a precursor for diols and diesters used in polycondensation reactions.[2][3] This document provides detailed application notes and experimental protocols for the use of methyl 10-undecenoate in the synthesis of polyesters and poly(ester-amides), materials of great interest for applications in drug delivery, tissue engineering, and sustainable packaging.[4][5]

Key Applications

The unique chemical structure of methyl 10-undecenoate allows for its use in various polymerization strategies:

-

Acyclic Diene Metathesis (ADMET) Polymerization: The terminal alkene of methyl 10-undecenoate makes it a suitable monomer for ADMET polymerization. It can act as a chain stopper, enabling control over the molecular weight of the resulting polymer.[6][7][8] This is particularly useful in the synthesis of telechelic polymers and block copolymers.

-

Synthesis of Polyesters and Poly(ester-amide)s: Methyl 10-undecenoate can be chemically modified to produce diols, which can then be used in polycondensation reactions with dicarboxylic acids or their esters to form polyesters and poly(ester-amide)s.[1][3] These polymers exhibit a range of thermal and mechanical properties depending on the comonomers used.[3]

-

Precursor to Bio-based Monomers: Through reactions such as thiol-ene chemistry, methyl 10-undecenoate can be converted into a variety of functionalized monomers, expanding its utility in polymer synthesis.[3]

Data Presentation

The following tables summarize quantitative data for polymers synthesized using methyl 10-undecenoate-derived monomers.

Table 1: Thermal Properties of Polyesters and Poly(ester-amide)s Derived from Methyl 10-undecenoate

| Polymer Type | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |

| Polyesters | Well below room temperature | 22 - 127 | 330 - 350 |

| Poly(ester-amide)s | Well below room temperature | 22 - 127 | 330 - 350 |

Table 2: Molecular Weight and Mechanical Properties of Polyesters and Poly(ester-amide)s

| Polymer Type | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Young's Modulus (MPa) |

| Polyesters | 10,000 - 45,000 | < 2.0 | 83 - 363 |

| Poly(ester-amide)s | Relatively high molar masses | - | 83 - 363 |

Data sourced from[1][3][6][7][8].

Experimental Protocols

Protocol 1: Synthesis of a Diol from Methyl 10-undecenoate via Thiol-Ene Reaction

This protocol describes the synthesis of a diol from methyl 10-undecenoate, which can be subsequently used in polycondensation reactions.

Materials:

-

Methyl 10-undecenoate

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

-

Dichloromethane (DCM)

-

UV lamp (365 nm)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve methyl 10-undecenoate (1 equivalent) and 2-mercaptoethanol (1.2 equivalents) in dichloromethane.

-

Add DMPA (0.05 equivalents) to the solution.

-

Stir the mixture at room temperature and expose it to UV light (365 nm) for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent using a rotary evaporator.

-

Purify the resulting diol by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

Characterize the purified diol using ¹H NMR and FTIR spectroscopy.

Protocol 2: Synthesis of a Polyester (B1180765) via Polycondensation

This protocol outlines the synthesis of a polyester using a diol derived from methyl 10-undecenoate and a bio-based methyl diester.

Materials:

-

Diol derived from methyl 10-undecenoate (from Protocol 1)

-

Dimethyl succinate (B1194679) (or other bio-based methyl diester)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (catalyst)

-

Schlenk flask

-

High-vacuum line

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a Schlenk flask, combine the diol and dimethyl succinate in a 1:1 stoichiometric ratio.

-

Add the TBD catalyst (0.5 mol% relative to the diol).

-

Heat the mixture to 140°C under a nitrogen atmosphere with stirring for 2 hours.

-

Gradually increase the temperature to 180°C and apply a high vacuum (<0.1 mbar) for 4-6 hours to remove methanol and drive the polymerization.

-

The viscosity of the mixture will increase significantly as the polymerization proceeds.

-

Cool the reaction mixture to room temperature.

-

Dissolve the resulting polyester in chloroform.

-

Precipitate the polymer by adding the chloroform solution to a large volume of cold methanol.

-

Filter the polymer and dry it under vacuum to a constant weight.

-

Characterize the polyester by size exclusion chromatography (SEC) for molecular weight and polydispersity, and by differential scanning calorimetry (DSC) for thermal properties.

Protocol 3: Acyclic Diene Metathesis (ADMET) Polymerization using a Diene Derived from Methyl 10-undecenoate

This protocol describes a general procedure for ADMET polymerization to synthesize unsaturated polyesters.

Materials:

-

α,ω-Diene monomer derived from methyl 10-undecenoate (e.g., a bis(10-undecenoate) ester of a diol)

-

Grubbs second-generation catalyst (G2) or Hoveyda-Grubbs second-generation catalyst (HG2)

-

Anhydrous toluene (B28343) or chloroform

-

Schlenk flask equipped with a high-vacuum valve

-

Magnetic stirrer

-

Heating mantle

-

Liquid nitrogen

Procedure:

-